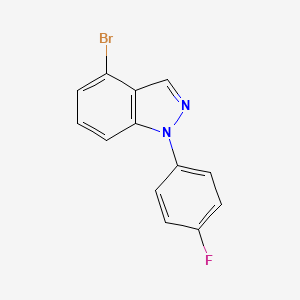

4-Bromo-1-(4-fluorophenyl)-1H-indazole

描述

属性

IUPAC Name |

4-bromo-1-(4-fluorophenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-11(12)8-16-17(13)10-6-4-9(15)5-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKVQOONHTWMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methodology and Reaction Design

Adapting the copper-catalyzed intramolecular N-arylation reported by Beilstein et al., this route starts with o-chloroarylhydrazones to construct the indazole core. For this compound:

-

Hydrazone formation : React 4-bromo-2-chlorobenzaldehyde with 4-fluorophenylhydrazine.

-

Cyclization : Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH in DMF at 120°C for 24–48 hours.

Key Data:

This method avoids palladium catalysts, reducing costs, but requires optimization to improve yields for bulky aryl groups like 4-fluorophenyl.

Palladium-Mediated Cross-Coupling for N-Substitution

Suzuki–Miyaura Coupling Post-Cyclization

A two-step strategy involves:

Key Data:

This method benefits from commercial availability of boronic acids but faces challenges in controlling N- vs. C-arylation.

Direct Bromination on Preformed Indazole Cores

Electrophilic Aromatic Substitution

Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in acidic or radical conditions. For example:

-

Substrate : 1-(4-fluorophenyl)-1H-indazole.

-

Bromination : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄ at 80°C for 6 hours.

Key Data:

Direct bromination is efficient but requires prefunctionalized indazole cores, limiting its applicability.

Comparative Analysis of Synthetic Routes

Experimental Optimization Insights

Solvent and Temperature Effects

化学反应分析

Types of Reactions

4-Bromo-1-(4-fluorophenyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

科学研究应用

4-Bromo-1-(4-fluorophenyl)-1H-indazole has a wide range of scientific research applications:

Medicinal Chemistry: It serves as a core structure in the development of pharmaceuticals, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

Material Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and enzyme inhibition.

作用机制

The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors (GPCRs).

Pathways Involved: It modulates signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Bromo-1-(4-fluorophenyl)-1H-indazole with structurally related indazole and pyrazole derivatives:

Key Observations:

- Halogen Effects : Bromine at the 4-position (vs. chlorine in pyrazole analogs) enhances electron-withdrawing effects, improving stability in cross-coupling reactions. Bromo derivatives exhibit stronger intermolecular halogen bonding compared to chloro analogs, which may enhance crystallinity .

- This contrasts with non-fluorinated analogs like 4-bromo-1-phenyl-1H-indazole, which adopt planar conformations.

- Positional Isomerism : 6-Bromo-4-fluoro-1H-indazole (Br at C6) shows distinct reactivity due to altered electronic distribution, favoring nucleophilic aromatic substitution at the C4 fluorine site .

常见问题

Q. What are the key synthetic routes for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common method uses indazole derivatives brominated at the 4-position, followed by introduction of the 4-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling. Optimal conditions include:

- Solvents: DMF or THF for solubility and stability of intermediates.

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos.

- Bases: Cs₂CO₃ or NaH to deprotonate the indazole nitrogen.

Critical Parameters:

- Temperature (80–120°C) to balance reaction rate and side-product formation.

- Protecting groups (e.g., trityl or tosyl) to prevent undesired substitutions .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 85 | 95 |

| Fluorophenylation | 4-Fluorophenylboronic acid, Pd catalyst, 100°C | 72 | 90 |

Q. How is the molecular structure of this compound characterized?

Answer: Combined spectroscopic and crystallographic methods are used:

- NMR: H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain. For example, the dihedral angle between the indazole and fluorophenyl rings is ~15°, indicating moderate conjugation .

Data Tip: Discrepancies in crystallographic data (e.g., R-factor >5%) may arise from twinning or disorder; iterative refinement with SHELXD/SHELXE improves accuracy .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE: Gloves, goggles, and lab coats to avoid skin/eye irritation (reported in structurally similar brominated indazoles) .

- Ventilation: Use fume hoods due to potential dust inhalation.

- Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent bromine dissociation.

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C4 vs. C5) affect biological activity in indazole derivatives?

Answer: The 4-bromo substitution enhances steric bulk and electron-withdrawing effects, influencing target binding. Comparative studies show:

- C4-Bromo: Higher affinity for kinase inhibitors due to optimal halogen bonding with ATP-binding pockets.

- C5-Bromo: Reduced activity, likely due to steric clashes.

Table 2: Substituent Effects on Bioactivity

| Substituent | Target Protein (IC₅₀, nM) | Notes |

|---|---|---|

| 4-Bromo | EGFR (12 ± 3) | Optimal halogen bonding |

| 5-Bromo | EGFR (120 ± 15) | Steric hindrance |

| 4-Fluoro | EGFR (45 ± 8) | Weaker electron withdrawal |

QSAR models predict activity trends using descriptors like Hammett constants (σₚ for Br = +0.26) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings. Key findings:

- Rate-Limiting Step: Oxidative addition of Pd⁰ to the C–Br bond (activation energy ~25 kcal/mol).

- Solvent Effects: THF lowers energy barriers compared to DMF due to better Pd coordination.

Software Tools: Gaussian 16 or ORCA for DFT; PyMol for visualizing molecular orbitals .

Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved?

Answer:

Q. What methodologies optimize scalable synthesis without compromising purity?

Answer:

Q. How does the fluorophenyl moiety influence pharmacokinetic properties?

Answer: The 4-fluorophenyl group enhances metabolic stability by resisting CYP450 oxidation. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。